2-chloro-N-cyclopropylpropanamide
Description
Significance of α-Halo Amides in Modern Organic Synthesis
α-Halo amides are a class of organic compounds that have garnered considerable attention as versatile intermediates in contemporary organic synthesis. bohrium.com Their utility stems from the presence of a halogen atom at the carbon alpha to the amide carbonyl group, which imparts a unique reactivity profile. This functional group can participate in a wide array of chemical transformations, making α-halo amides valuable precursors for the synthesis of more complex molecules, including biologically active compounds and pharmaceuticals. bohrium.com
One of the primary applications of α-halo amides is in nucleophilic substitution reactions, where the halide acts as a leaving group. This allows for the introduction of a variety of nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. bohrium.com For instance, the reaction of α-halo amides with amines provides a direct route to α-amino amides, which are fundamental building blocks of peptides and peptidomimetics. youtube.com
In recent years, α-halo amides have also emerged as important substrates in the realm of modern synthetic methodologies, such as photoredox catalysis. researchgate.net These light-mediated reactions can generate α-amido radicals, which can then participate in various carbon-carbon bond-forming reactions under mild conditions. researchgate.net Furthermore, α-halo amides have been employed as latent enolates in catalytic asymmetric reactions, enabling the stereoselective synthesis of chiral molecules. acs.orgacs.org The increased stability of the carbon-halogen bond in amides compared to other α-halogenated carbonyl compounds often prevents undesirable side reactions like dehalogenation. acs.orgacs.org
The versatility of α-halo amides is further demonstrated by their use in the synthesis of heterocyclic compounds. Through intramolecular cyclization reactions, they can serve as precursors to lactams, oxazoles, and other important heterocyclic scaffolds. bohrium.com The ability to undergo a diverse range of transformations underscores the significance of α-halo amides as powerful and adaptable building blocks in the toolbox of modern organic synthesis. bohrium.comnih.gov
The Cyclopropyl (B3062369) Moiety: Unique Structural and Reactivity Characteristics in Amide Systems
From a structural perspective, the cyclopropyl group can impose significant conformational constraints on the amide backbone. Studies on N-cyclopropyl amides have revealed unusual conformational preferences, such as a higher population of the E-rotamer (cis) around the carbonyl-nitrogen bond compared to other aliphatic secondary amides. nih.gov This is attributed to the unique steric and electronic properties of the cyclopropyl ring. These conformational biases can be exploited in the design of molecules with specific three-dimensional structures, which is particularly important in medicinal chemistry for optimizing interactions with biological targets.
The reactivity of N-cyclopropyl amides is also distinct. The strained cyclopropane (B1198618) ring can undergo a variety of ring-opening reactions under different conditions, providing access to a range of functionalized products. For example, under acidic conditions or in the presence of Lewis acids, N-cyclopropyl amides can undergo ring-opening to form N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. nih.gov These transformations highlight the cyclopropyl group's ability to act as a masked reactive moiety. Furthermore, N-cyclopropyl amides can participate in cycloaddition reactions, such as formal [3+2] photocycloadditions with olefins, to generate more complex cyclic systems. chemrxiv.orgchemrxiv.org The ability of the cyclopropyl group to engage in these unique transformations makes it a valuable design element in the synthesis of novel molecular architectures. nih.gov
Overview of 2-Chloro-N-cyclopropylpropanamide's Position as a Synthetic Building Block
This compound integrates the key functionalities of both α-chloro amides and N-cyclopropyl amides, positioning it as a potentially valuable and versatile building block in organic synthesis. While extensive literature specifically detailing the applications of this particular molecule is not abundant, its synthetic potential can be inferred from the well-established reactivity of its constituent parts.
The α-chloro propanamide portion of the molecule provides a reactive handle for nucleophilic substitution reactions. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the α-position. This capability makes it a potential precursor for the synthesis of α-substituted N-cyclopropyl amides, which could be of interest in the development of new agrochemicals and pharmaceuticals. The synthesis of related 2-chloro-N-alkyl/aryl acetamides is well-documented and typically involves the reaction of chloroacetyl chloride with the corresponding amine, suggesting a straightforward synthetic route to this compound from 2-chloropropionyl chloride and cyclopropylamine (B47189). researchgate.netresearchgate.netnih.govijpsr.info
Simultaneously, the N-cyclopropyl group imparts the unique structural and reactivity traits discussed previously. This includes the potential for conformational control and the ability to undergo ring-opening or cycloaddition reactions under specific conditions. Therefore, this compound can be envisioned as a bifunctional building block. A synthetic strategy could first involve a reaction at the α-carbon, followed by a subsequent transformation involving the cyclopropyl ring, or vice versa. This dual reactivity opens up possibilities for the construction of complex molecular scaffolds from a relatively simple starting material.
The combination of a reactive electrophilic center and a strained ring system that can participate in various transformations makes this compound a promising, albeit currently underexplored, building block for synthetic organic chemistry. Its potential utility lies in its ability to serve as a versatile intermediate for the synthesis of a wide range of target molecules with potential applications in various fields of chemical research.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 750599-27-0 |
| Molecular Formula | C6H10ClNO |
| Molecular Weight | 147.60 g/mol |
| SMILES Code | CC(Cl)C(NC1CC1)=O |
| Storage | Inert atmosphere, 2-8°C |
Data sourced from BLD Pharm bldpharm.com
Table 2: Related α-Chloro Amide Compounds and their Synthesis
| Compound Name | Reactants | Reference |
| 2-chloro-N-(p-tolyl)propanamide | α-chloropropionyl chloride, p-toluidine | nih.gov |
| N-substituted-(S)-2-chloropropanamides | (S)-2-chloropropionic acid, various amines | researchgate.net |
| 2-chloro-N-alkyl/aryl acetamides | chloroacetyl chloride, various amines | ijpsr.info |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-4(7)6(9)8-5-2-3-5/h4-5H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHBHCARKXKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N Cyclopropylpropanamide
Direct Amidation Approaches
Direct amidation strategies are among the most straightforward methods for the synthesis of 2-chloro-N-cyclopropylpropanamide. These methods involve the coupling of a cyclopropylamine (B47189) derivative with a 2-chloropropanoic acid derivative.
This approach entails the reaction of cyclopropylamine with an activated form of 2-chloropropanoic acid, most commonly an acyl chloride.
The reaction between an amine and an acyl chloride is typically rapid and exothermic. The optimization of these conditions often focuses on managing the reaction temperature, selecting an appropriate solvent, and using a base to neutralize the hydrogen chloride byproduct. Common solvents include aprotic solvents like toluene (B28343), dimethyl ketone, or chlorinated solvents. The reaction is often carried out at room temperature or below to control the reaction rate and minimize side reactions. The use of a tertiary amine base, such as triethylamine, or an inorganic base like potassium carbonate is common. For instance, in the synthesis of related 2-chloro-N,N-diphenyl-acetamide derivatives, reactions have been carried out in toluene or dimethyl ketone at reflux temperatures. researchgate.net
A general procedure for the synthesis of 2-chloro-N-alkyl acetamides involves the dropwise addition of chloroacetyl chloride to an aqueous solution of the amine, followed by stirring overnight. ijpsr.info The product is then isolated by precipitation in ice-cold water. ijpsr.info
Table 1: General Reaction Conditions for Chloroacylation of Amines
| Parameter | Condition | Source |
| Reagents | Amine, Chloroacyl Chloride | ijpsr.info |
| Solvent | Toluene, Dimethyl Ketone, Water | researchgate.netijpsr.info |
| Base | Triethylamine, Potassium Carbonate, Pyridine (in workup) | researchgate.netijpsr.info |
| Temperature | Room Temperature to Reflux | researchgate.netijpsr.info |
| Reaction Time | Few hours to overnight | researchgate.netijpsr.info |
2-Chloropropionyl chloride is the key reagent for this transformation. It can be synthesized from 2-chloropropanoic acid or, for enantiomerically pure products, from optically active lactic acid. google.com For example, D-(+)-2-chloropropionyl chloride can be prepared in a one-pot synthesis from L-lactic acid and thionyl chloride in the presence of a catalyst. google.com The reaction of 2-chloropropionyl chloride with cyclopropylamine would proceed via a nucleophilic acyl substitution mechanism to yield this compound. The choice of the specific chloroacylating agent can influence the reactivity and the conditions required for the synthesis.
An alternative to using acyl chlorides is the direct coupling of 2-chloropropanoic acid with cyclopropylamine using a dehydrating agent, such as a carbodiimide. This method is often preferred when milder reaction conditions are required.
The use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitates the formation of an amide bond by activating the carboxylic acid. libretexts.orgchemistrysteps.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine. chemistrysteps.com To improve yields and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. nih.gov
A study on the synthesis of optically active N-substituted-(S)-2-chloropropanamides successfully coupled (S)-2-chloropropionic acid with various amines using DCC. researchgate.net This demonstrates the viability of this method for the preparation of the target compound. The reaction is typically carried out in an aprotic solvent at room temperature.
Table 2: Typical Conditions for DCC-Mediated Amide Coupling
| Parameter | Condition | Source |
| Reagents | Carboxylic Acid, Amine, DCC | libretexts.orgresearchgate.net |
| Additive | HOBt (optional) | nih.govumn.edu |
| Solvent | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | umn.edu |
| Temperature | Room Temperature | chemistrysteps.com |
Chloroacylation of Cyclopropylamine Derivatives
Halogenation Strategies for Propanamide Derivatives
An alternative synthetic route involves the introduction of the chlorine atom onto a pre-formed N-cyclopropylpropanamide molecule.
The α-halogenation of amides can be achieved under specific reaction conditions. This involves the selective halogenation at the carbon atom adjacent to the carbonyl group. While direct halogenation of amides can be challenging, methods have been developed for the α-functionalization of amides. These often involve the generation of an enolate or an enol equivalent, which then reacts with a halogen source.
For carboxamides, α-bromination has been achieved using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). It is plausible that similar conditions using a chlorinating agent, such as N-chlorosuccinimide (NCS), could be applied for the synthesis of this compound from N-cyclopropylpropanamide. The reaction conditions would need to be carefully controlled to favor mono-halogenation and prevent over-halogenation.
Electrophilic Halogenation Mechanisms
The introduction of a chlorine atom at the α-position to the carbonyl group of N-cyclopropylpropanamide is a key transformation that can be achieved via electrophilic halogenation. This reaction typically proceeds through the formation of an enol or enolate intermediate, which is more nucleophilic than the amide itself.
Under acidic conditions, the carbonyl oxygen is protonated, facilitating the formation of an enol. This enol tautomer then reacts with an electrophilic chlorine source, such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS), to yield the α-chlorinated product. libretexts.org Basic conditions, on the other hand, promote the deprotonation of the α-carbon to form an enolate. This powerful nucleophile readily attacks the electrophilic halogenating agent. libretexts.org However, base-promoted halogenation can be prone to overreaction, leading to polyhalogenated products, because the introduced halogen atom increases the acidity of the remaining α-proton. libretexts.org Therefore, to achieve mono-chlorination, acidic conditions or carefully controlled stoichiometric methods are often preferred. A unified approach using umpolung transformation allows for the α-halogenation of amides with halide salts under mild conditions by rendering the α-position electrophilic. nih.gov
Construction of the Cyclopropyl (B3062369) Moiety within Amide Synthesis
The incorporation of the cyclopropyl ring is a critical step that defines the final compound. This can be accomplished either by building the three-membered ring onto a precursor molecule or by attaching a pre-formed cyclopropylamine to the propanoyl backbone.
Cyclopropanation involves the creation of the cyclopropane (B1198618) ring from an alkene precursor. These reactions are among the most important approaches for preparing cyclopropane-containing compounds. acs.org Several methods are applicable for synthesizing molecules that incorporate both a cyclopropane and an amide functionality.
One classic method is the Simmons-Smith reaction, which uses an organozinc carbenoid (typically generated from diiodomethane (B129776) and a zinc-copper couple) to convert an alkene into a cyclopropane. purdue.edu Other significant approaches include transition-metal-catalyzed reactions of diazo compounds with olefins and Michael-initiated ring-closure (MIRC) reactions. acs.org For instance, cobalt and rhodium catalysts are effective in the asymmetric cyclopropanation of various olefins with diazoacetates, which can yield precursors for cyclopropyl carboxamides. organic-chemistry.org The Corey-Chaykovsky reaction, which uses a sulfur ylide to react with an α,β-unsaturated amide, is another viable route. A multi-step synthesis can involve a Knoevenagel condensation followed by a Corey-Chaykovsky cyclopropanation to build the core structure before final amidation. nih.gov
Table 1: Selected Cyclopropanation Methods for Amide Synthesis
| Reaction Name | Reagents | Substrate Type | Key Features |
|---|---|---|---|
| Simmons-Smith Reaction | CH₂I₂ / Zn(Cu) | Alkene | Stereospecific; often directed by nearby hydroxyl groups. purdue.edu |
| Transition-Metal Catalysis | Diazo compound, Metal Catalyst (e.g., Rh, Co, Cu) | Alkene | High diastereo- and enantioselectivity possible. organic-chemistry.org |
| Corey-Chaykovsky Reaction | Sulfur Ylide (e.g., from trimethylsulfonium (B1222738) iodide) | α,β-Unsaturated Amide | Forms the cyclopropane ring via conjugate addition. nih.gov |
| Michael-Initiated Ring Closure (MIRC) | Nucleophile, Alkene with leaving group | α,β-Unsaturated system | Forms cyclopropanes through nucleophilic addition followed by intramolecular substitution. acs.org |
Transamidation is a chemical process where an existing amide reacts with an amine, resulting in the exchange of the amide's nitrogen substituent to form a new amide. wikipedia.org This method allows for the synthesis of this compound by reacting a suitable 2-chloropropanamide derivative with cyclopropylamine.
RC(O)NR'₂ + H₂NC₃H₅ → RC(O)NHC₃H₅ + HNR'₂
While amides are generally stable and unreactive, this exchange can be facilitated using catalysts or by activating the starting amide. wikipedia.orgresearchgate.net Various catalysts, including those based on iron(III), cerium(IV) oxide, and nickel, have been developed to promote transamidation under milder conditions. organic-chemistry.orgrsc.org For example, potassium tert-butoxide has been used to enable the transamidation of tertiary amides with amines like cyclopropylamine at room temperature without a transition metal. organic-chemistry.org This approach avoids the need to handle potentially sensitive cyclopropylamine during the earlier chlorination step.
Asymmetric Synthesis of Chiral this compound Enantiomers
The α-carbon of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis methods are employed to selectively produce one enantiomer over the other, which is often crucial for biological applications.
A cutting-edge approach for the asymmetric synthesis of α-chloroamides involves photoenzymatic catalysis. nih.govnih.govprinceton.edu Researchers have successfully evolved a flavin-dependent "ene"-reductase (ERED) to catalyze the coupling of α,α-dichloroamides with alkenes. nih.govacs.org This reaction proceeds with high yield and excellent stereoselectivity. nih.gov
The mechanism is initiated by photoexcitation of a charge-transfer complex formed between the enzyme, the dichloroamide, and the alkene. nih.govthieme-connect.com A single-electron reduction of the alkyl halide by the flavin cofactor generates a radical intermediate. This radical adds to the alkene, and the resulting prochiral radical is then terminated by a hydrogen atom transfer (HAT) from the enzyme's flavin semiquinone, furnishing the enantioenriched α-chloroamide product. nih.govthieme-connect.com The precise control over the orientation of the molecules within the enzyme's active site is believed to account for the high stereoselectivity observed. nih.govacs.org This method represents a significant advancement, enabling the preparation of valuable chiral α-chloroamides from readily available starting materials. nih.gov
Table 2: Key Findings in Photoenzymatic α-Chloroamide Synthesis
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Evolved flavin-dependent "ene"-reductase (ERED) | nih.govnih.gov |
| Starting Materials | α,α-dichloroamides and alkenes | acs.orgthieme-connect.com |
| Energy Source | Visible light (e.g., cyan LED) | nih.gov |
| Key Intermediates | Charge-transfer complex, radical species | nih.govthieme-connect.com |
| Outcome | High yield and excellent chemo- and stereoselectivity of the α-chloroamide product. | nih.govprinceton.edu |
Transition-metal catalysis offers another powerful platform for the asymmetric synthesis of α-chloroamide derivatives. While direct asymmetric chlorination can be challenging, stereoconvergent cross-coupling reactions provide an effective alternative. In these reactions, a racemic mixture (a 50:50 mix of both enantiomers) of an α-chloroamide is reacted with another molecule in the presence of a chiral transition-metal catalyst. The catalyst system preferentially converts both enantiomers of the starting material into a single enantiomer of the product.
For example, nickel-catalyzed stereoconvergent Suzuki arylations of racemic α-chloroamides have been developed. This process effectively creates a new carbon-carbon bond at the α-position with high enantioselectivity. Although this specific example results in an α-aryl amide rather than retaining the chlorine, it demonstrates a key principle: the use of a transition metal (like nickel) paired with a chiral ligand can control the stereochemical outcome of reactions at the α-carbon of a chloroamide. Similar methodologies could potentially be adapted for other coupling partners, providing a route to chiral this compound derivatives or their immediate precursors.
Chiral Auxiliary and Small-Molecule Catalysis
The enantioselective synthesis of α-chloro amides like this compound can be approached through methods that control the stereochemistry at the α-carbon. Chiral auxiliaries and small-molecule catalysis represent two prominent strategies for achieving this, with chiral auxiliaries being particularly well-established for controlling stereoselective alkylations and other modifications of carbonyl compounds. researchgate.netrsc.org
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. Oxazolidinones, camphor (B46023) derivatives (like camphorsultam), and pseudoephedrine are common and effective chiral auxiliaries. wikipedia.org
A plausible and well-precedented route to chiral this compound using an oxazolidinone auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, would typically involve the following steps:
Acylation of the Chiral Auxiliary: The chiral auxiliary is first acylated with propanoyl chloride or propanoic anhydride (B1165640) to form the corresponding N-propanoyl oxazolidinone. This step attaches the core propanoyl structure to the chiral scaffold.
Asymmetric α-Chlorination: The N-propanoyl derivative is then converted into an enolate using a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The resulting chiral enolate is then quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to introduce the chlorine atom at the α-position. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.
Removal of the Auxiliary and Amide Formation: The final step involves the cleavage of the chiral auxiliary and the concurrent or subsequent formation of the amide bond with cyclopropylamine. This can often be achieved by treating the α-chloro N-acyl oxazolidinone with a suitable nucleophile or through a hydrolysis/amidation sequence.
The effectiveness of this approach is well-documented for the synthesis of various α-substituted chiral carbonyl compounds, offering high levels of diastereoselectivity. nih.gov A similar strategy has been successfully employed in the synthesis of chiral cyclopropane carboxaldehydes, where an oxazolidinone auxiliary is used to control stereochemistry during a sequence of reactions. rsc.orgrsc.org
Representative Data for Chiral Auxiliary-Mediated Reactions
| Chiral Auxiliary | Reaction Type | Electrophile/Reagent | Diastereomeric Excess (de) (%) | Reference |
| Oxazolidinone | Alkylation | Alkyl Halide | >95 | nih.gov |
| Camphorsultam | Michael Addition | Thiol | High | wikipedia.org |
| Pseudoephedrine | Alkylation | Alkyl Halide | High | wikipedia.org |
| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Aldol/Cyclopropanation | α,β-Unsaturated Aldehyde | High | rsc.org |
Small-Molecule Catalysis
As an alternative to stoichiometric chiral auxiliaries, the use of catalytic amounts of a small chiral molecule (an organocatalyst) to induce enantioselectivity is a powerful strategy in modern asymmetric synthesis. researchgate.net For the synthesis of α-chloro amides, this would typically involve the reaction of an achiral starting material in the presence of a chiral catalyst.
However, the direct catalytic asymmetric α-chlorination of amides can be challenging. Small-molecule catalysts have been reported to struggle with achieving high levels of enantioselectivity for the formation of α-haloamides, and side reactions such as hydrodehalogenation of the product can be problematic. researchgate.net More complex multi-step approaches, such as the photoenzymatic coupling of α,α-dichloroamides with alkenes, have been developed to overcome these limitations, though these fall under the category of biocatalysis rather than small-molecule catalysis. researchgate.net
Research into the catalytic asymmetric halofunctionalization of olefins is an active area, and it provides a potential, though indirect, route. For instance, a catalytic asymmetric chloroamidation of an allylic amide has been reported, which introduces both a chlorine atom and a nitrogen-containing group across a double bond with high enantioselectivity. wikipedia.org This type of methodology, however, starts from a different class of substrate than a simple propanamide derivative.
Due to the challenges mentioned, detailed research findings and data tables for the direct small-molecule catalyzed synthesis of this compound are not prevalent in the literature. The chiral auxiliary approach remains a more established and predictable method for this particular transformation.
Chemical Reactivity and Reaction Mechanisms of 2 Chloro N Cyclopropylpropanamide
Reactivity of the α-Chlorine Moiety
The chlorine atom at the α-position to the carbonyl group in 2-chloro-N-cyclopropylpropanamide renders the α-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of this compound.
The α-chlorine is a good leaving group, facilitating nucleophilic substitution reactions that typically proceed through an SN2 mechanism. chemicalnote.comucsb.edu This pathway involves a backside attack by the nucleophile on the electrophilic α-carbon, leading to the displacement of the chloride ion in a single, concerted step. chemicalnote.commasterorganicchemistry.com The rate of these bimolecular reactions is dependent on the concentrations of both the α-chloro amide and the incoming nucleophile. chemicalnote.com
A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. quora.comlibretexts.org If the starting this compound is a single enantiomer, the product of an SN2 reaction will have the opposite configuration. libretexts.org This predictable stereochemical outcome, known as Walden inversion, is a consequence of the backside attack mechanism where the nucleophile approaches from the side opposite to the leaving group. masterorganicchemistry.comlibretexts.org
The electrophilic nature of the α-carbon allows for the introduction of various heteroatom nucleophiles. The synthesis of α-hydroxy, α-amino, and α-mercapto amides can be achieved through nucleophilic substitution. For instance, α-hydroxy-N-cyclopropylpropanamide can be prepared via the reaction of this compound with a hydroxide (B78521) source. Similarly, reaction with ammonia (B1221849) or primary/secondary amines yields α-amino amides, and reaction with hydrosulfide (B80085) or thiolates affords α-mercapto amides.
The synthesis of N-hydroxy-α-amino acid amides can also be achieved through a multi-step process starting from an α-amino acid amide. google.com This involves the formation of a Schiff base with an aromatic aldehyde, followed by oxidation to an oxaziridine, and subsequent conversion to the desired N-hydroxy-α-amino acid amide. google.com This process has been shown to proceed with high yields and without racemization. google.com
| Nucleophile | Product |
| OH⁻ | α-Hydroxy-N-cyclopropylpropanamide |
| NH₃ | α-Amino-N-cyclopropylpropanamide |
| R-SH | α-Mercapto-N-cyclopropylpropanamide |
| R-NH₂ | α-(Alkyl/Aryl)amino-N-cyclopropylpropanamide |
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles. However, their reaction with α-chloro amides can be complex. While they can participate in SN2 reactions, they are also strong bases and can induce elimination reactions. youtube.com With acyl chlorides, Grignard reagents typically add twice, first via nucleophilic acyl substitution to form a ketone, which then reacts with a second equivalent of the Grignard reagent in a nucleophilic addition to form a tertiary alcohol after workup. youtube.comchadsprep.com
Less reactive organometallic reagents, like Gilman reagents (lithium dialkylcuprates, R₂CuLi), are known to be more selective. youtube.comchadsprep.com They can often achieve a single substitution on acyl chlorides to yield a ketone. youtube.comchadsprep.com This selectivity makes them valuable for controlled carbon-carbon bond formation. In the context of this compound, the use of Gilman reagents could potentially lead to the formation of the corresponding α-alkyl or α-aryl N-cyclopropylpropanamide.
| Organometallic Reagent | General Reactivity | Potential Product with this compound |
| Grignard Reagent (R-MgX) | Highly reactive, can add twice to acyl derivatives. youtube.com | Complex mixture, potential for double addition or elimination. |
| Organolithium Reagent (R-Li) | Highly reactive, strong base. youtube.com | Potential for elimination and other side reactions. |
| Gilman Reagent (R₂CuLi) | Less reactive, more selective for SN2 on acyl derivatives. youtube.comchadsprep.com | α-Alkyl/Aryl-N-cyclopropylpropanamide |
Under certain conditions, particularly with tertiary amides, α-chloro amides can serve as precursors to highly reactive intermediates such as α-chloroenamines and keteniminium ions. researchgate.net The generation of keteniminium ions from amides is often accomplished by treatment with an electrophilic activating agent like triflic anhydride (B1165640) in the presence of a non-nucleophilic base. thieme-connect.comrsc.orgnih.gov
Keteniminium ions are potent electrophiles and exhibit high reactivity towards a variety of nucleophiles and π-systems. nih.govnih.govacs.org The C-2 carbon of the keteniminium ion derived from this compound would be highly electrophilic, making it susceptible to attack by nucleophiles. These intermediates can participate in various transformations, including cycloaddition reactions. rsc.orgrsc.org For example, they can undergo [2+2] cycloadditions with alkenes and alkynes, and in some cases, [4+2] cycloadditions with dienes. rsc.orgnih.gov The specific reaction pathway can be influenced by factors such as the tether length in intramolecular reactions. rsc.orgrsc.org
The generation of a keteniminium ion from this compound would likely involve the abstraction of the α-proton by a base, facilitated by an activating agent on the carbonyl oxygen, followed by elimination of the chloride. This highly reactive intermediate would then readily react with any available nucleophiles in the reaction mixture.
Formation and Reactivity of α-Chloroenamines and Keteniminium Ions
[2+2]-Cycloaddition Reactions with Olefins, Acetylenes, and Imines
While direct studies detailing the [2+2]-cycloaddition reactions of this compound are not prominent in the literature, the potential for such reactions can be inferred from the general principles of photochemistry and the reactivity of related compounds. The [2+2] photocycloaddition is a significant photochemical reaction for constructing four-membered rings. researchgate.net
Photochemical [2+2] cycloadditions involving enones and alkenes typically proceed through a stepwise mechanism involving a diradical intermediate after photoexcitation. wikipedia.org For an amide like this compound, a potential pathway for a [2+2] cycloaddition is the Paternò-Büchi reaction, which involves the photochemical cycloaddition of a carbonyl group with an alkene to form an oxetane. libretexts.org Although less common for amides than for ketones or aldehydes, this reaction could theoretically occur upon UV irradiation in the presence of a suitable olefin.
Furthermore, cycloadditions involving imines, known as aza Paternò-Büchi reactions, provide an atom-economical route to azetidines. nih.gov These reactions can be facilitated by photosensitizers under visible light. nih.govunibo.it By modifying the reaction conditions, it is also possible for alkynes to participate in [2+2] cycloadditions to form azetine products. nih.govunibo.it While the α-chloro substituent is more commonly associated with radical pathways, the core amide and cyclopropyl (B3062369) structures suggest that cycloaddition chemistry could be explored, particularly through photochemical activation. chemrxiv.orgnih.gov
Radical Reactions and Reductive Atom Transfer Radical Addition (ATRA)
The C-Cl bond in this compound is susceptible to homolytic cleavage, making the compound a suitable precursor for radical-based transformations. These reactions offer a powerful alternative to traditional ionic pathways for forming carbon-carbon bonds. iu.edu
Research has established α-chloro amides as a valuable class of α-acetyl radical precursors. rsc.org The generation of this radical can be achieved under mild, tin-free conditions using visible light photoredox catalysis. rsc.org In a typical mechanism, an iridium- or ruthenium-based photocatalyst absorbs visible light and enters an excited state. This excited-state catalyst can then engage in a single-electron transfer (SET) with the α-chloro amide, leading to the reductive cleavage of the carbon-chlorine bond to form a chloride anion and the desired α-acyl radical intermediate. rsc.orgnih.gov This method avoids the use of toxic reagents like alkyl stannanes and harsh reaction conditions often associated with classical radical chemistry. rsc.org
The α-acyl radical generated from this compound can readily participate in intermolecular additions to olefins. This process, known as a reductive Atom Transfer Radical Addition (ATRA), is an atom-economical method for concurrently forming a C-C and a C-X bond (where X is a halogen). nih.gov The reaction proceeds with the addition of the electrophilic radical to an alkene, forming a new carbon-centered radical. nih.gov
In photoredox-catalyzed systems, this subsequent radical can then be reduced by an amine present in the reaction mixture to form a carbanion, which is then protonated to yield the final alkylated product. rsc.org This process results in the formal anti-Markovnikov hydro-acylation of the olefin. rsc.org The reaction is compatible with a wide range of amides and olefins, tolerating various functional groups. rsc.org
The table below summarizes the results of a photoredox-catalyzed reductive ATRA between various α-chloro amides and olefins, demonstrating the general utility of this transformation.
| Entry | α-Chloro Amide Substrate | Olefin | Product | Yield (%) |
| 1 | N,N-diphenyl-2-chloropropanamide | 1-Octene | N,N-diphenyl-2-methyldecanamide | 79 |
| 2 | 2-chloro-N,N-diphenylacetamide | 1-Octene | N,N-diphenyldecanamide | 75 |
| 3 | 2-chloro-N-phenylacetamide | 1-Octene | N-phenyldecanamide | 61 |
| 4 | N,N-diphenyl-2-chloropropanamide | Styrene | N,N-diphenyl-2-methyl-4-phenylbutanamide | 70 |
| 5 | N,N-diphenyl-2-chloropropanamide | 4-Chlorostyrene | 4-chloro-N,N-diphenyl-2-methyl-4-phenylbutanamide | 65 |
| Data derived from a study on visible light photoredox-catalysed intermolecular radical addition of α-halo amides to olefins. rsc.org |
Reactivity of the Amide Functionality
Amides are generally considered unreactive carbonyl compounds due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. researchgate.net However, various strategies have been developed to activate the amide bond for further transformations.
Amide Activation Strategies and Electrophilic Reactivity
The electrophilic activation of amides can be achieved using strong, oxophilic electrophiles, with trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) being a particularly effective reagent. researchgate.netacs.org This activation strategy overcomes the inherent low reactivity of the amide. researchgate.net When a secondary amide like this compound is treated with triflic anhydride, a highly electrophilic intermediate, such as an imidoyl triflate or a keteniminium ion, is formed. acs.orguwaterloo.ca
These transient, high-energy species are susceptible to attack by a wide range of nucleophiles, enabling transformations that are otherwise inaccessible. researchgate.netnih.gov For instance, this activation allows for the functionalization of the amide at the carbonyl carbon or even at the α-position. researchgate.netnih.gov The combination of Tf₂O with a non-nucleophilic base can also lead to the direct N-dehydrogenation of amides to form enamides, highlighting another reactive pathway unlocked by electrophilic activation. nih.gov
Transamidation and Acyl N-C Bond Cleavage
Transamidation, the conversion of one amide into another by reaction with an amine, is a challenging but valuable transformation. nih.govnih.gov Direct transamidation is difficult due to the stability of the starting amide. nih.gov A successful modern approach involves a two-step process: activation of the secondary amide, followed by a transition-metal-catalyzed carbon-nitrogen bond cleavage and reformation. nih.gov For example, a secondary amide can first be activated by reacting it with an activating group (e.g., a Boc group from Boc₂O). The resulting activated amide can then undergo a nickel-catalyzed cross-coupling reaction with a primary or secondary amine to yield the transamidated product under mild conditions. nih.gov
The cleavage of the acyl N-C bond is fundamental to this process. The strength of this bond is typically high due to amidic resonance. thieme-connect.com However, this resonance can be disrupted by placing the nitrogen atom in a strained ring, such as the cyclopropyl group in this compound, or by N-functionalization (activation). thieme-connect.com This disruption facilitates the selective cleavage of the N-C(O) bond via oxidative addition to a transition metal catalyst. thieme-connect.com Furthermore, N-cyclopropyl amides have been shown to undergo ring-opening rearrangement reactions in the presence of a Lewis acid like AlCl₃, proceeding through an aziridine (B145994) intermediate to form N-(2-chloropropyl)amides or oxazolines, which represents a direct cleavage and rearrangement involving the cyclopropyl group. rsc.org
Reactivity of the Cyclopropyl Ring System
The high ring strain of the cyclopropane (B1198618) moiety makes it susceptible to various ring-opening reactions, a central feature of its chemical reactivity. beilstein-journals.org
The inherent strain in the three-membered ring of cyclopropane derivatives is a driving force for ring-opening reactions, which can be initiated by various means, including acid catalysis and enzymatic oxidation. beilstein-journals.orgacs.org
Under acidic conditions, the cyclopropyl group can undergo ring-opening. nih.gov This process is often facilitated by the formation of a stabilized carbocation. The cyclopropylmethyl carbocation is known to be exceptionally stable due to the overlap of the vacant p-orbital of the carbocation with the bent "banana" bonds of the cyclopropane ring, a phenomenon sometimes referred to as "dancing resonance." quora.com This stabilization can lead to the formation of a non-classical homoallylic carbocation, which exists as a resonance hybrid of the cyclopropylcarbinyl and cyclobutyl cations. stackexchange.com The hydrolysis of (chloromethyl)cyclopropane, for instance, yields a mixture of cyclopropylmethanol, cyclobutanol, and allylcarbinol, demonstrating the complex reactivity stemming from this carbocation. stackexchange.com
The ease of acid-catalyzed ring opening can be influenced by substituents on the cyclopropyl ring. For example, the presence of a 1'-alkenyl substituent has been shown to facilitate the isomerization of 1-(1'-cycloalkenyl)cyclopropyl sulfonates under mild acidic conditions. nih.gov While direct studies on this compound are limited, it is plausible that protonation of the amide oxygen could precede or assist in the ring-opening of the cyclopropyl group, especially under harsh acidic conditions. nih.govmasterorganicchemistry.com
Table 1: Products from Hydrolysis of (Chloromethyl)cyclopropane
| Product | Percentage Yield | Reference |
|---|---|---|
| Cyclopropylmethanol | 48% | stackexchange.com |
| Cyclobutanol | 47% | stackexchange.com |
| Allylcarbinol ("allylmethanol") | 5% | stackexchange.com |
The carbon-carbon bonds of the cyclopropyl ring can be cleaved under certain conditions. While specific studies on this compound are not prevalent, research on related cyclopropylamine (B47189) derivatives demonstrates this reactivity. acs.org For instance, computational studies on the gas-phase pyrolysis of cyclopropylamine suggest that the reaction proceeds through a rate-determining unimolecular isomerization to a reactive intermediate, propylideneamine, which then reacts with another molecule of cyclopropylamine. electronicsandbooks.com This indicates that C-C bond cleavage is a key step in the thermal decomposition of such compounds.
Intramolecular reactions involving the amide nitrogen and the cyclopropyl ring are also conceivable. Although not a direct protonolytic cleavage, the principles of intramolecular nucleophilic attack are relevant. In related systems, intramolecular cyclization can occur following the ring-opening of a cyclopropylmethyl radical intermediate. beilstein-journals.org
The cyclopropyl group, particularly when attached to an amine, can be a substrate for enzymatic oxidation, often leading to ring-opening. hyphadiscovery.com Cytochrome P450 enzymes can mediate the oxidation of cyclopropylamines, resulting in the formation of reactive ring-opened intermediates. hyphadiscovery.com For example, the metabolism of some drugs containing a cyclopropyl moiety has been shown to involve NADPH-dependent oxidation, leading to hydroxylated metabolites and glutathione (B108866) (GSH) conjugates, which indicates the formation of reactive species through ring opening. hyphadiscovery.com This bioactivation can proceed through mechanisms involving radical formation. hyphadiscovery.com
The stereochemistry of cyclopropane ring-opening reactions is a critical aspect that provides insight into the reaction mechanism. acs.orghuji.ac.il Depending on the reaction conditions and the substrate, the ring-opening can proceed with either inversion or retention of stereochemistry at the carbon centers. acs.org For instance, in the reaction of cyclopropyl enones with lithium dimethylcuprate, the stereospecific formation of a single diastereomer of the ring-opened product was observed, ruling out a mechanism involving a rapidly rotating radical anion intermediate. acs.orgresearchgate.net This high stereospecificity was interpreted in terms of a direct nucleophilic attack of the cuprate (B13416276) on the cyclopropyl carbon or a conjugate addition followed by a stereospecific rearrangement of a cyclopropylmethyl copper intermediate. acs.orgresearchgate.net
Tandem Heck-cyclopropane ring-opening reactions have also been studied, revealing high regio- and stereoselectivity. nih.gov The stereochemistry of the starting material can dictate the stereochemistry of the product, indicating a stereospecific transformation. nih.gov Computational studies, such as DFT calculations, are often employed to elucidate the mechanisms governing this selectivity. nih.gov
Ring-Opening Reactions
Mechanistic Studies and Kinetic Investigations
Mechanistic studies and kinetic investigations provide a deeper understanding of the factors that control the reactivity of cyclopropane derivatives. Kinetic studies on the ring-opening of electrophilic cyclopropanes with nucleophiles like thiophenolates have been conducted to determine their inherent SN2 reactivity. nih.govresearchgate.net These studies have shown that the rates of these reactions can be quantified and compared to related reactions like Michael additions. nih.govresearchgate.net
Computational studies, often using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of cyclopropane reactions. researchgate.netnih.gov For example, DFT calculations have been used to study the gas-phase pyrolysis of cyclopropylamine, helping to identify the transition states and calculate activation parameters for different reaction pathways. researchgate.net Similarly, the mechanism of σ-C-C bond cleavage borylation of cyclopropyl amides has been investigated using DFT, revealing the role of intermediates and transition states in the reaction cascade. nih.gov These computational approaches, combined with experimental results, provide a comprehensive picture of the reaction mechanisms at a molecular level.
Table 2: Investigated Aspects of Cyclopropane Reactivity
| Aspect | Methodology | Key Findings | Reference |
|---|---|---|---|
| Stereochemistry of Ring Opening | NMR Spectroscopy, Comparison of computed and observed chemical shifts | Reaction proceeds via conjugate addition followed by stereospecific ring-opening of a cyclopropylmethyl copper species. | acs.orgacs.org |
| Tandem Heck-Ring Opening | Experimental studies combined with DFT calculations | Revealed the dual roles of the hydroxyl group in governing regio- and stereoselectivity. | nih.gov |
| Gas-Phase Pyrolysis | Computational Study (DFT and CBS-QB3) | Decomposition proceeds via concerted transition states; thermodynamic and kinetic parameters were calculated. | researchgate.net |
| Kinetics of Nucleophilic Ring Opening | Stopped-flow or UV-vis spectrophotometry | Determined second-order rate constants for reactions with thiophenolates, providing a measure of inherent SN2 reactivity. | nih.govresearchgate.net |
| σ-C–C Bond Borylation | Experimental studies and DFT calculations | Elucidated the mechanistic pathway involving coordination to BCl3, deprotonation, and rearrangement. | nih.gov |
Derivatization and Synthetic Applications of 2 Chloro N Cyclopropylpropanamide
As a Versatile Building Block for Diverse Molecular Structures
2-Chloro-N-cyclopropylpropanamide serves as a versatile building block in organic synthesis due to the presence of two key reactive sites: the α-chloro position and the amide group. The chlorine atom can be readily displaced by a variety of nucleophiles in SN2 reactions, allowing for the introduction of a wide range of functional groups with potential stereochemical control. This reactivity makes it an attractive starting material for the synthesis of diverse molecular architectures.
The amide moiety can also be subjected to various transformations. It can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, further expanding the range of accessible compounds. The combination of these reactive sites allows for a modular approach to the synthesis of complex target molecules, where the cyclopropyl (B3062369) group can be retained as a key structural motif.
Synthesis of Functionalized Amides and Related Compounds
The α-chloro atom in this compound is the focal point for a range of derivatization reactions, enabling the synthesis of various functionalized amides and related compounds.
Access to α-Amino and α-Oxyamides with Stereocontrol
Enantioenriched α-haloamides are valuable precursors for the synthesis of various chiral motifs found in pharmaceuticals and agrochemicals. The chloride in this compound can be displaced by nitrogen and oxygen nucleophiles through SN2 reactions to furnish α-amino and α-oxyamides, respectively. These reactions typically proceed with an inversion of stereochemistry at the α-carbon, allowing for the synthesis of stereochemically defined products when starting with an enantiomerically enriched α-chloroamide.
For instance, treatment of an enantioenriched α-chloroamide with sodium azide (B81097) (NaN₃), followed by reduction with a reagent like triphenylphosphine (B44618) (PPh₃), can yield the corresponding α-aminoamide. This two-step, one-pot procedure provides a route to chiral α-aminoamides, which are important structural components in many biologically active molecules. Similarly, reaction with an oxygen nucleophile, such as a protected hydroxylamine (B1172632) or an alcohol under appropriate basic conditions, can lead to the formation of α-oxyamides. The stereochemical outcome of these reactions is crucial for the biological activity of the final products.
Preparation of α-Chlorocarboxylic Acids and their Derivatives
Hydrolysis of the amide functionality in this compound provides a direct route to 2-chloropropanoic acid. This transformation can be achieved under acidic conditions, for example, by treatment with sulfuric acid. Importantly, this hydrolysis can often be performed without affecting the stereochemistry at the α-carbon, thus providing access to enantiomerically pure α-chlorocarboxylic acids if the starting amide is also enantiopure. 2-Chloropropanoic acid itself is a versatile intermediate, and its racemic form is typically synthesized by the chlorination of propionyl chloride followed by hydrolysis of the resulting 2-chloropropionyl chloride.
Synthesis of Chiral α-Methyl Amines and Terminal Epoxides
The amide group in this compound can be reduced to an amine, providing a pathway to chiral α-methyl amines. For example, reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) under refluxing conditions can convert the amide to the corresponding amine. This reaction can proceed with minimal loss of enantioselectivity, making it a useful method for the synthesis of chiral amines from α-chloroamides.
Furthermore, this compound can be converted into chiral terminal epoxides. This transformation involves a two-step process. First, the amide is reduced to the corresponding α-chloroaldehyde using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H). The resulting aldehyde can then be further reduced to the corresponding chlorohydrin, which upon treatment with a base, undergoes intramolecular cyclization to afford the chiral terminal epoxide.
Formation of α,β-Epoxy Esters
While not a direct derivatization of the amide itself, the α-chloro position of this compound allows it to participate in Darzens-type condensation reactions. The Darzens reaction involves the condensation of an α-halo carbonyl compound with a ketone or aldehyde in the presence of a base to form an α,β-epoxy carbonyl compound, also known as a glycidic ester or amide. researchgate.net In this case, this compound can react with an aldehyde or ketone to form an α,β-epoxy amide. researchgate.net This reaction proceeds via deprotonation at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl of the aldehyde or ketone. Subsequent intramolecular SN2 displacement of the chloride by the newly formed alkoxide closes the epoxide ring. researchgate.net The stereoselectivity of the Darzens condensation can be influenced by the reaction conditions, including the choice of base and solvent.
Applications as Synthetic Intermediates in Medicinal and Agrochemical Chemistry (Synthetic Pathway Focus)
The derivatives of this compound are valuable intermediates in the synthesis of various compounds with applications in medicinal and agrochemical chemistry.
In medicinal chemistry, cyclopropyl-containing compounds have been investigated as selective estrogen receptor modulators (SERMs). nih.govusc.edu SERMs are a class of drugs that can act as either estrogen receptor agonists or antagonists in different tissues, making them useful for treating conditions like breast cancer and osteoporosis. nih.govwikipedia.org For example, novel cyclopropyl derivatives have been designed and synthesized to target estrogen receptors, with some compounds showing high selectivity for the ERα subtype. nih.gov The synthesis of such molecules could potentially involve intermediates derived from this compound, where the cyclopropylamide moiety is incorporated into a larger molecular scaffold designed to interact with the estrogen receptor.
Precursors for Pharmaceutically Relevant Scaffolds
While direct, publicly available synthetic procedures detailing the use of this compound in the creation of specific pharmaceuticals are not extensively documented, its structural motifs are present in various biologically active compounds. Notably, patent literature alludes to its potential role as an intermediate in the synthesis of selective estrogen receptor modulators (SERMs). SERMs are a class of drugs that exhibit tissue-selective estrogenic or anti-estrogenic effects and are used in the treatment of conditions like osteoporosis and certain types of cancer. nih.govnih.gov The N-cyclopropylamide group is a feature in some known SERMs, and this compound represents a plausible starting material for the construction of more complex SERM scaffolds. The synthesis would likely involve the displacement of the chlorine atom by a suitable nucleophile to introduce the rest of the pharmacophore.
| Potential Pharmaceutical Application | Relevant Compound Class | Plausible Synthetic Role of this compound |
| Osteoporosis and Cancer Treatment | Selective Estrogen Receptor Modulators (SERMs) | Intermediate for the introduction of the N-cyclopropylpropanamide moiety. |
Intermediates for Agrochemical Active Ingredients
The N-cyclopropylamide functionality is a recognized toxophore in a number of modern agrochemicals, particularly fungicides and insecticides. The synthesis of these complex active ingredients often involves the coupling of various molecular fragments. Although specific examples detailing the use of this compound are not readily found in public literature, its structure suggests it could serve as a key intermediate. The chloro-substituted carbon provides a convenient point for attaching the remainder of the agrochemical molecule through nucleophilic substitution reactions. The vapor phase synthesis of chlorinated aromatic nitriles, a process used in producing agrochemical precursors, highlights the industrial importance of chlorinated intermediates. google.com
| Potential Agrochemical Application | Relevant Compound Class | Plausible Synthetic Role of this compound |
| Crop Protection | Fungicides, Insecticides | Intermediate for introducing the N-cyclopropylamide toxophore. |
General Derivatization Strategies for Analytical Purposes
For the accurate quantification and identification of this compound in various matrices, derivatization techniques are often employed to enhance its detectability by common analytical instruments like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Introduction of Chromophores and Fluorophores
This compound lacks a strong chromophore, which limits its sensitive detection by HPLC with UV-Vis detectors. To overcome this, derivatization with a reagent containing a chromophoric or fluorophoric group can be performed. This process involves a chemical reaction that attaches a light-absorbing or fluorescent tag to the analyte molecule.
Common derivatizing agents for compounds lacking strong UV absorbance include those that react with the secondary amide or can be introduced following a substitution reaction at the chlorinated carbon. For instance, after a potential hydrolysis of the amide or substitution of the chloride, reagents like benzoyl chloride or dansyl chloride could be used to introduce a highly UV-active or fluorescent group, respectively. sdiarticle4.com
| Derivatization Goal | Reagent Class | Potential Functional Group Targeted | Detection Method |
| Enhance UV Detection | Aromatic Acid Chlorides (e.g., Benzoyl Chloride) | Amine (after hydrolysis) or introduced nucleophile | HPLC-UV |
| Enhance Fluorescence Detection | Sulfonyl Chlorides (e.g., Dansyl Chloride) | Amine (after hydrolysis) or introduced nucleophile | HPLC-Fluorescence |
Derivatization for Enhanced Mass Spectrometry Detection
Mass spectrometry is a powerful analytical tool, but the ionization efficiency and fragmentation patterns of a molecule can sometimes be suboptimal for sensitive and specific detection. Chemical derivatization can be used to improve these characteristics. For a compound like this compound, derivatization can introduce a readily ionizable group or a group that directs fragmentation in a predictable manner, aiding in structural elucidation and quantification.
For instance, the introduction of a group with a permanent positive charge, such as a quaternary ammonium (B1175870) salt, can significantly enhance the signal in positive ion electrospray ionization mass spectrometry (ESI-MS). Reagents like Girard's reagents could potentially be used after conversion of the chloro- group to a carbonyl. Alternatively, silylating agents can be employed to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis, although this would likely target the amide proton.
| Derivatization Goal | Reagent Class | Potential Functional Group Targeted | Detection Method |
| Improve Ionization Efficiency | Quaternary Ammonium-containing reagents | Introduced carbonyl group | LC-MS |
| Increase Volatility | Silylating Agents | Amide proton | GC-MS |
Spectroscopic and Computational Characterization Methodologies
Spectroscopic Techniques for Structural and Electronic Elucidation
Spectroscopy is the primary means of experimental analysis, offering a detailed view of the molecule's framework and electron distribution.
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in 2-chloro-N-cyclopropylpropanamide by probing their characteristic vibrational modes. While specific experimental spectra for this compound are not widely published, the expected frequencies can be predicted based on established group frequencies for amides, chloroalkanes, and cyclopropyl (B3062369) moieties. ucalgary.canih.gov
The FT-IR spectrum is expected to be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration of the secondary amide, typically appearing around 1660 cm⁻¹. ucalgary.ca Another key feature is the N-H stretching vibration, which for a secondary amide gives a single band in the region of 3100-3500 cm⁻¹. ucalgary.ca The amide II band, which arises from a mix of N-H bending and C-N stretching, is anticipated around 1550 cm⁻¹. The C-Cl stretching vibration would produce a signal in the fingerprint region, generally between 600 and 800 cm⁻¹. Vibrations associated with the cyclopropyl ring C-H and C-C bonds would also be present.
Raman spectroscopy provides complementary information. The C=O stretch is also Raman active. Symmetrical vibrations, which might be weak in the IR spectrum, can be strong in the Raman spectrum, aiding in a more complete vibrational assignment. researchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| N-H Stretch | 3100 - 3500 | FT-IR |
| C-H Stretch (Alkyl/Cyclopropyl) | 2850 - 3050 | FT-IR, Raman |
| C=O Stretch (Amide I) | ~1660 | FT-IR, Raman |
| N-H Bend / C-N Stretch (Amide II) | ~1550 | FT-IR |
| C-N Stretch / N-H Bend (Amide III) | 1200 - 1400 | FT-IR, Raman |
| C-Cl Stretch | 600 - 800 | FT-IR, Raman |
This table is based on typical frequency ranges for the specified functional groups. ucalgary.canih.gov
NMR spectroscopy is the most powerful tool for mapping the carbon skeleton and proton environments of this compound.
¹H NMR: The proton NMR spectrum is predicted to show several distinct signals. The protons on the cyclopropyl ring are characteristically shielded and would appear significantly upfield, likely in the 0.2-0.8 ppm range. nih.govresearchgate.netdocbrown.info The methine proton on the cyclopropyl group (attached to the nitrogen) would be a multiplet, while the four methylene (B1212753) protons would likely present as complex, overlapping multiplets. The methine proton alpha to the chlorine atom (CH-Cl) would be deshielded by the electronegative chlorine and carbonyl group, appearing as a quartet (due to coupling with the adjacent methyl group) around 4.5 ppm. nih.govdocbrown.infoyoutube.com The three protons of the methyl group (CH₃) would appear as a doublet around 1.8 ppm, split by the adjacent CH-Cl proton. nih.gov The amide proton (N-H) would give a broad singlet, typically in the 5-8 ppm region. ucalgary.ca
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) is the most deshielded, appearing in the 160-180 ppm range. ucalgary.calibretexts.org The carbon atom bonded to chlorine (C-Cl) would be found downfield, estimated to be in the 50-60 ppm range. nih.govdocbrown.info The carbons of the cyclopropyl group are highly shielded, with the methine carbon appearing around 20-30 ppm and the methylene carbons appearing at an unusually upfield chemical shift, sometimes below 10 ppm or even negative. docbrown.info The methyl carbon would resonate in the typical alkyl region, around 20-25 ppm. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR
| Protons | Predicted δ (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| NH | 5.0 - 8.0 | broad s | 1H |
| CH -Cl | ~4.5 | q | 1H |
| CH ₃ | ~1.8 | d | 3H |
| N-CH | 2.5 - 2.9 | m | 1H |
¹³C NMR
| Carbon | Predicted δ (ppm) |
|---|---|
| C =O | 165 - 175 |
| C H-Cl | 50 - 60 |
| C H₃ | 20 - 25 |
| N-C H | 20 - 30 |
| C H₂ (cyclopropyl) | 3 - 10 |
This table represents predicted values based on analysis of similar structures and functional groups. ucalgary.canih.govdocbrown.infodocbrown.info
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₆H₁₀ClNO), the calculated molecular weight is approximately 147.6 g/mol . nih.gov
The mass spectrum would exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) due to the two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 intensity ratio. docbrown.info Therefore, peaks would be expected at m/z 147 and 149.
Common fragmentation pathways for this molecule would include:
Loss of a chlorine atom: Cleavage of the C-Cl bond, the weakest bond in the aliphatic chain, would yield a prominent fragment ion at m/z 112. docbrown.infodocbrown.info
Acylium ion formation: A common fragmentation for amides is cleavage of the C-N bond, leading to the formation of a stable acylium ion. For this molecule, the [CH₃-CH(Cl)-C=O]⁺ fragment would appear at m/z 90 (for ³⁵Cl) and 92 (for ³⁷Cl).
McLafferty rearrangement: While less common for secondary amides, it could potentially occur.
Cleavage of the cyclopropyl ring: Fragmentation of the N-cyclopropyl bond could lead to ions corresponding to the cyclopropylamine (B47189) cation or its fragments.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion |
| 147 | 149 | [C₆H₁₀ClNO]⁺ (Molecular Ion) |
| 112 | - | [C₆H₁₀NO]⁺ |
| 90 | 92 | [C₃H₄ClO]⁺ (Acylium ion) |
| 56 | - | [C₃H₆N]⁺ |
| 43 | - | [C₃H₇]⁺ |
This table is based on established fragmentation patterns for chloroalkanes and amides. ucalgary.cadocbrown.infodocbrown.info
UV-Visible spectroscopy probes the electronic transitions within a molecule. The primary chromophore in this compound is the amide group. Amides typically display two characteristic absorptions in the far-UV region. aip.orgnih.gov
A weak absorption band around 215-220 nm, which is attributed to the n → π* transition. ucalgary.caresearchgate.net This transition involves the excitation of a non-bonding electron from an oxygen lone pair to the antibonding π* orbital of the carbonyl group.
A strong absorption band typically below 200 nm (around 190 nm), which corresponds to the π → π* transition. aip.orgresearchgate.net This involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital of the amide system.
The presence of the chlorine atom and alkyl groups are not expected to significantly shift these absorptions into the near-UV or visible range. Therefore, analysis would require specialized far-UV instrumentation.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to predict and understand the properties of molecules, complementing experimental data.
Density Functional Theory (DFT) is a powerful computational method used to predict the molecular structure and properties of compounds like this compound. researchgate.net By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate the molecule's lowest energy conformation (optimized geometry). researchgate.net
These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. For instance, DFT can model the geometry of the strained cyclopropyl ring and the orientation of the chloro-propanamide side chain. The results of these geometry optimizations can be compared with data from X-ray crystallography studies on analogous molecules to validate the computational model. nih.gov
Furthermore, DFT is used to calculate vibrational frequencies. The calculated frequencies are often systematically scaled to correct for approximations in the theory and anharmonicity, allowing for a direct comparison with experimental FT-IR and Raman spectra, which aids in the definitive assignment of complex vibrational modes. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) and correlated with experimental spectra. researchgate.net
DFT also yields critical insights into the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.
Table 4: Representative DFT-Calculated Geometric Parameters for a Similar Amide Structure
| Parameter | Bond | Calculated Length (Å) |
| Bond Length | C=O | 1.223 |
| Bond Length | C-N (amide) | 1.344 |
| Bond Length | C-Cl | ~1.80 (estimated) |
| Bond Length | C-C (amide chain) | 1.521 |
Data adapted from a DFT study on the related molecule 2-chloro-N-(p-tolyl)propanamide for illustrative purposes. nih.gov
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Reaction Mechanisms
While specific QM/MM simulation studies on the reaction mechanisms of this compound are not prominently available in the reviewed literature, this powerful computational tool is ideally suited for such investigations. QM/MM methods enable the study of chemical reactions in large, complex systems, such as in solution or within an enzyme active site, by partitioning the system into two regions. nih.govosti.gov
The core of the reaction, for instance, the atoms directly involved in bond-breaking or bond-forming processes in this compound, would be treated with high-accuracy quantum mechanics (QM). The surrounding environment, such as solvent molecules or protein residues, is modeled using the more computationally efficient molecular mechanics (MM) force field. osti.govnih.gov This hybrid approach provides a balance between accuracy and computational feasibility, making it possible to model reactions in a realistic environment. miami.edu
For this compound, a QM/MM simulation could elucidate the mechanism of nucleophilic substitution at the alpha-carbon, detailing the transition state structure and calculating the activation energy barrier for the displacement of the chloride ion. nih.gov Such simulations provide a level of detail that is often inaccessible through experimental means alone. nih.gov
Illustrative Data from a Hypothetical QM/MM Study The following table illustrates the type of data that would be generated from a QM/MM study on a substitution reaction of this compound. The values are hypothetical.
| Parameter | Value | Description |
| QM Region | C3H5NOCl (core atoms) | Atoms treated with quantum mechanics (e.g., DFT B3LYP/6-31G*) |
| MM Region | Water Box (20 Å) | Solvent environment treated with a molecular mechanics force field (e.g., TIP3P) |
| Reaction Coordinate | C-Cl bond distance | The primary coordinate tracked during the simulation of the substitution reaction. |
| Activation Free Energy (ΔG‡) | Data Not Available | The calculated energy barrier for the reaction, a key indicator of reaction rate. |
| Transition State (TS) Geometry | Data Not Available | The specific arrangement of atoms at the peak of the energy profile, detailing bond lengths and angles. |
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and rationalize the chemical reactivity of molecules. numberanalytics.comunesp.br It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals are critical in determining how a molecule will interact with other reagents. researchgate.net
For this compound, FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack.
The LUMO: The LUMO is the lowest energy orbital that can accept electrons. In this compound, the LUMO is expected to be localized primarily around the carbon-chlorine bond, specifically on the alpha-carbon atom. This indicates that this site is the most susceptible to attack by nucleophiles.
The HOMO: The HOMO is the highest energy orbital containing electrons. It represents the sites from which the molecule is most likely to donate electrons. For this compound, the HOMO would likely be distributed over the amide group, particularly the oxygen and nitrogen atoms, due to the presence of lone pairs.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net Although specific FMO calculations for this compound are not available in the cited literature, the principles of FMO theory provide a robust framework for predicting its reactivity. numberanalytics.com
Illustrative FMO Data Table This table presents hypothetical FMO data for this compound, as would be calculated using a method like Density Functional Theory (DFT).
| Parameter | Hypothetical Value (eV) | Implication for Reactivity |
| HOMO Energy | -8.5 | Indicates electron-donating ability (e.g., at the amide group). |
| LUMO Energy | -0.5 | Indicates electron-accepting ability (e.g., at the C-Cl bond). |
| HOMO-LUMO Gap (ΔE) | 8.0 | Suggests high kinetic stability. |
Computational Prediction of Spectroscopic Parameters
Computational chemistry provides powerful methods for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. While no specific computational spectroscopic studies for this compound were found, methods like Density Functional Theory (DFT) are routinely used to calculate parameters for vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. For this compound, this would allow for the assignment of key peaks in its experimental IR spectrum, such as the C=O stretch of the amide, the N-H stretch, and the C-Cl stretch.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing these predicted shifts with experimental values is a powerful method for structure verification. researchgate.net
Illustrative Table of Predicted vs. Experimental Spectroscopic Data This table illustrates how computationally predicted spectroscopic data would be compared with experimental findings. The values are for representative functional groups and are illustrative.
| Spectroscopic Parameter | Predicted Value | Experimental Value | Functional Group Assignment |
| IR Frequency (cm⁻¹) | Data Not Available | Data Not Available | C=O stretch (Amide I) |
| IR Frequency (cm⁻¹) | Data Not Available | Data Not Available | N-H stretch |
| ¹H NMR Shift (ppm) | Data Not Available | Data Not Available | N-H proton |
| ¹³C NMR Shift (ppm) | Data Not Available | Data Not Available | Carbonyl carbon (C=O) |
Molecular Docking Methodologies (Applicable for exploring binding, independent of bioactivity)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. mdpi.comnih.gov This method is instrumental in exploring potential binding modes and affinities, independent of whether the compound exhibits biological activity. nih.gov The process involves sampling a vast number of possible conformations of the ligand (in this case, this compound) within the binding site of a target protein and scoring them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. mdpi.com
While no molecular docking studies featuring this compound have been identified in the literature, this methodology could be applied to understand its potential interactions with various proteins. For example, docking it into the active site of a dehalogenase enzyme could reveal a plausible binding pose that orients the C-Cl bond for catalytic cleavage. The results, typically given as a binding energy or score, provide a qualitative assessment of the binding strength. researchgate.net
Illustrative Molecular Docking Results Table This table shows hypothetical results from a molecular docking simulation of this compound with a hypothetical enzyme target.
| Parameter | Result | Description |
| Target Protein | Hypothetical Dehalogenase (PDB ID: XXXX) | The macromolecular receptor used in the simulation. |
| Binding Energy (kcal/mol) | Data Not Available | A score representing the predicted affinity of the compound for the binding site. More negative values indicate stronger predicted binding. |
| Key Interacting Residues | Data Not Available | Amino acid residues in the binding site predicted to form significant interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. |
| Predicted Interactions | Data Not Available | The types of non-covalent bonds predicted, such as hydrogen bonding between the amide C=O and a backbone N-H of the protein. |
Advanced Synthetic Considerations
Stereocontrol and Enantioselectivity in Synthesis and Transformations
Achieving stereocontrol is a significant challenge in the synthesis of chiral molecules like 2-chloro-N-cyclopropylpropanamide, which contains a stereocenter at the α-carbon. The development of enantioselective methods is crucial for obtaining specific stereoisomers, which can have distinct biological activities and chemical properties.
Recent advancements in catalysis have provided powerful tools for stereoselective synthesis. For instance, engineered photoenzymes have been utilized for the asymmetric synthesis of α-chloroamides. nih.gov This method involves the hydroalkylation of olefins with dichloro amides, where the enzyme controls the stereochemical outcome of the radical addition to the alkene, leading to high enantioselectivity. nih.gov Such a biocatalytic approach could potentially be adapted for the synthesis of enantioenriched this compound.
Another strategy involves the catalytic enantioselective addition of cyclopropylacetylene (B33242) to imines, which has been shown to produce N-carbamoyl-protected propargylic amines with a cyclopropyl (B3062369) group in good yields and enantioselectivities. nih.govnih.gov This reaction is often catalyzed by chiral zinc complexes. While not a direct synthesis of the target compound, it demonstrates a method for introducing the cyclopropylamine (B47189) moiety enantioselectively.
Furthermore, myoglobin-mediated carbene transfer reactions have been developed for the highly diastereo- and enantioselective synthesis of nitrile-substituted cyclopropanes. rochester.edu The resulting cyanocyclopropanes are versatile intermediates that can be converted to a variety of functionalized chiral cyclopropanes, including cyclopropylamines. rochester.edu
The following table summarizes some of the stereoselective methods that could be conceptually applied to the synthesis of chiral this compound or its key intermediates.
| Method | Catalyst/Enzyme | Key Transformation | Potential Application to Target Compound |
| Photoenzymatic Hydroalkylation | Engineered Photoenzyme | Asymmetric hydroalkylation of an alkene with a dichloro amide | Direct asymmetric synthesis of α-chloroamides. nih.gov |
| Enantioselective Cyclopropylalkynylation | Chiral Zinc Complex | Enantioselective addition of cyclopropylacetylene to an imine | Enantioselective introduction of the cyclopropylamine moiety. nih.govnih.gov |
| Myoglobin-Mediated Cyclopropanation | Engineered Myoglobin | Asymmetric cyclopropanation of an olefin with diazoacetonitrile | Synthesis of chiral cyclopropane (B1198618) intermediates. rochester.edu |
Catalytic Systems for Efficient Transformations
Catalytic systems are at the forefront of modern organic synthesis, offering efficient and selective pathways to complex molecules. For a compound like this compound, various catalytic methods can be envisioned for its synthesis and subsequent transformations.
Transition metals like rhodium and copper are versatile catalysts for a wide range of organic reactions. While specific examples for this compound are not extensively reported, analogous reactions provide insight into potential synthetic routes.
Rhodium Catalysis: Rhodium catalysts are known to facilitate C-H activation and insertion reactions. For instance, rhodium-catalyzed N-H and O-H insertion reactions of amides with α-diazo-β-ketoesters have been reported to produce α-amido-β-ketoesters in good yields. organic-chemistry.org This type of transformation could be adapted for the synthesis of related amide structures. Rhodium has also been used in the catalytic activation of α-C-C bonds in amides, enabling amide homologation through a "hook-and-slide" strategy. nih.gov Furthermore, rhodium-catalyzed amination of tertiary allylic trichloroacetimidates provides a route to α,α-disubstituted aryl amines. dntb.gov.ua
Copper Catalysis: Copper catalysts are widely used in cross-coupling reactions to form C-N bonds, which is relevant for amide synthesis. Copper-catalyzed multicomponent reactions have been developed for the synthesis of N-acyl amidines from aryl acetylenes, amines, and dioxazolones, where a copper-acyl nitrene is a key intermediate. chemrxiv.orgacs.org Copper has also been employed in the synthesis of N-heterocyclic amides from methyl ketones. researchgate.net These methods highlight the potential of copper catalysis in constructing amide functionalities under various conditions.
The table below presents examples of transition metal-catalyzed reactions that are analogous to transformations that could be applied to the synthesis of this compound.
| Catalyst | Reaction Type | Example Application |
| Rhodium(II) | N-H Insertion | Synthesis of α-amido-β-ketoesters from amides and α-diazo-β-ketoesters. organic-chemistry.org |
| Rhodium | C-C Bond Activation | Homologation of tertiary amides. nih.gov |
| Copper(I) | Multicomponent Reaction | Synthesis of N-acyl amidines. chemrxiv.orgacs.org |
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. nih.gov This strategy can be applied to both amide synthesis and the functionalization of α-halo amides.
The direct nucleophilic addition of amides to alkenes can be achieved through photoredox catalysis, providing a route to functionalized alkylamides. beilstein-journals.org This process typically involves the oxidation of an alkene to a radical cation, which is then trapped by the amide nucleophile. beilstein-journals.org Photoredox catalysis has also been used for amide synthesis from tertiary amines and carboxylic acids via C-N bond cleavage. acs.org
For the transformation of the α-chloro group, photoredox-catalyzed intermolecular radical addition of α-halo amides to olefins has been demonstrated. nih.gov This reaction proceeds in an anti-Markovnikov fashion and represents a reductive atom transfer radical addition (ATRA). Such a reaction could be used to further functionalize this compound. Dual photoredox and copper catalysis has also been employed for the difunctionalization of electron-deficient alkenes. acs.org
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity.
For the synthesis of chiral amides, several biocatalytic approaches have been developed. Nitrile hydratases are enzymes that can catalyze the hydration of nitriles to amides. researchgate.net While often limited in substrate scope, engineered nitrile hydratases could potentially be developed for the synthesis of this compound from the corresponding nitrile.
Lipases are another class of enzymes that can be used for amide synthesis, typically through the aminolysis of esters. nih.gov This method has been used to prepare chiral α-hydroxy amides in a two-step sequence involving an initial enantioselective bioreduction followed by a lipase-catalyzed aminolysis. nih.gov
More recently, engineered photoenzymes have been shown to catalyze the asymmetric synthesis of α-chloroamides with high enantioselectivity. nih.gov This cutting-edge approach combines the principles of photoredox catalysis and biocatalysis, where the enzyme provides a chiral environment for a light-induced radical reaction. Additionally, haloalkane dehalogenases have been used for the kinetic resolution of racemic α-bromoamides, and in combination with a racemization catalyst, for dynamic kinetic resolution. nih.gov
The following table highlights some biocatalytic methods relevant to the synthesis of this compound.
| Enzyme Type | Reaction | Potential Application |
| Nitrile Hydratase | Nitrile hydration | Synthesis of the amide from the corresponding nitrile. researchgate.net |
| Lipase | Aminolysis of esters | Synthesis of the amide from an ester precursor. nih.gov |
| Engineered Photoenzyme | Asymmetric hydroalkylation | Enantioselective synthesis of α-chloroamides. nih.gov |
| Haloalkane Dehalogenase | Kinetic resolution | Resolution of racemic α-haloamides. nih.gov |
Scalability and Industrial Relevance of Synthetic Routes
The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. acs.org For the synthesis of this compound, scalability is a key factor in determining its practical utility.
Continuous-flow reactors offer significant advantages over traditional batch processes for industrial-scale synthesis. researchgate.net They allow for better control over reaction parameters, improved safety due to smaller reaction volumes, and the potential for higher throughput. thieme-connect.de The synthesis of amides, including peptides, has been successfully demonstrated in continuous-flow systems. thieme-connect.de Palladium-catalyzed carbonylation reactions have also been adapted to flow conditions, which can enhance safety when dealing with toxic gases like carbon monoxide. acs.org
The choice of reagents is also critical for large-scale amidation. Practical considerations include atom economy, cost, and the toxicity of both the reagents and the byproducts. acs.org While coupling reagents are common in laboratory-scale amide synthesis, their use on an industrial scale can be problematic due to cost and waste generation. Direct amidation methods that avoid the use of stoichiometric activating agents are therefore highly desirable. acs.org
Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, is another emerging technology with potential for scalable and environmentally friendly amide synthesis. nih.gov This solvent-free method can be compatible with a variety of functional groups and has been applied to the synthesis of active pharmaceutical ingredients. nih.gov
The industrial relevance of a synthetic route is ultimately determined by its ability to produce the target compound in a cost-effective and sustainable manner. For this compound, the development of a scalable process would likely involve the optimization of a catalytic method, potentially in a continuous-flow system, using readily available and inexpensive starting materials.
Conclusion and Future Perspectives
Summary of Current Research Landscape for 2-Chloro-N-cyclopropylpropanamide
Currently, dedicated research focusing exclusively on this compound is sparse. Its presence is noted in chemical databases, and its structure suggests it is likely an intermediate in broader synthetic campaigns or a member of compound libraries for screening purposes. The true value in understanding its current research position lies in examining the well-established fields of its core components: the N-cyclopropyl amide and the α-chloro amide moieties.
The N-cyclopropyl amide unit is a recognized pharmacophore and a versatile synthetic handle. The cyclopropyl (B3062369) group, with its unique steric and electronic properties, often imparts favorable metabolic stability and conformational rigidity to bioactive molecules. Research into N-cyclopropyl amides is therefore frequently situated within medicinal chemistry programs, exploring their potential as building blocks for new therapeutic agents.
On the other hand, α-chloro amides are classic electrophilic intermediates in organic synthesis. The chlorine atom at the α-position activates the adjacent carbonyl group and provides a leaving group for nucleophilic substitution reactions. This functionality is a cornerstone of many well-established synthetic transformations.
The confluence of these two motifs in this compound suggests its primary role as a versatile building block, though specific applications and detailed studies remain to be broadly published.
Emerging Methodologies for Synthesis and Functionalization
The synthesis and functionalization of this compound can be approached through both established and emerging chemical methods.
Synthesis:
The most direct synthetic route to this compound involves the acylation of cyclopropylamine (B47189) with 2-chloropropionyl chloride or a related activated carboxylic acid derivative. This is a standard amidation reaction, often carried out under basic conditions to neutralize the hydrogen chloride byproduct. A similar approach has been documented for the synthesis of the related compound, 2-chloro-N-(p-tolyl)propanamide, using a biphasic solution of toluene (B28343) and aqueous sodium hydroxide (B78521). nih.govnih.gov
More advanced and "greener" amidation techniques are continuously being developed. These include catalytic methods that avoid the use of stoichiometric activating and coupling reagents, which generate significant waste. While not specifically reported for this compound, these emerging strategies represent a clear future direction for its synthesis.
Functionalization:
The reactivity of this compound is dominated by the electrophilic α-carbon. This allows for a range of functionalization reactions through nucleophilic substitution.
A particularly innovative approach to the α-functionalization of amides is through an "umpolung" strategy. nih.govacs.org This method reverses the normal polarity of the α-position, making it electrophilic and amenable to attack by a wide array of nucleophiles under mild conditions. nih.govacs.org This opens the door to creating a diverse library of derivatives from a single, readily accessible intermediate like this compound.
The table below outlines potential functionalization reactions based on established methodologies for α-halo amides.
| Reaction Type | Nucleophile | Potential Product | Significance |
|---|---|---|---|
| α-Amination | Amines, Azides | α-Amino-N-cyclopropylpropanamides | Access to novel amino acid derivatives and peptidomimetics. |
| α-Alkoxylation/Aryloxylation | Alcohols, Phenols | α-Oxy-N-cyclopropylpropanamides | Generation of ether-linked derivatives with potential for altered solubility and binding properties. |
| α-Thiolation | Thiols | α-Thio-N-cyclopropylpropanamides | Introduction of sulfur-containing moieties for diverse applications, including covalent modification. |
| Cross-Coupling Reactions | Organometallic reagents | α-Aryl/Alkyl-N-cyclopropylpropanamides | Formation of new carbon-carbon bonds, significantly increasing molecular complexity. |
Opportunities for Novel Chemical Entity Discovery and Methodological Advancements
The true potential of this compound lies in its application as a scaffold for the discovery of novel chemical entities and as a testbed for new synthetic methods.
Novel Chemical Entity Discovery:
The combination of the metabolically stable cyclopropyl group and the reactive α-chloro handle makes this compound an ideal starting point for generating libraries of diverse small molecules for biological screening. The functionalization strategies outlined above can be employed in a combinatorial fashion to rapidly produce a wide range of derivatives. These libraries could be screened against various biological targets to identify new lead compounds for drug discovery programs. The structural motif of amides containing a cyclopropane (B1198618) ring has been explored for antimicrobial activity, suggesting one potential avenue for investigation.
Methodological Advancements:
The development of new synthetic methodologies is a constant pursuit in organic chemistry. This compound can serve as a valuable substrate for testing and refining novel synthetic transformations. For instance, the development of stereoselective methods for the substitution of the α-chloro group would be of significant interest, allowing for the synthesis of enantiomerically pure derivatives. Furthermore, the exploration of photocatalytic or electrocatalytic methods for the functionalization of this compound could lead to more sustainable and efficient synthetic routes.
The table below summarizes key areas of opportunity for future research and development.
| Area of Opportunity | Specific Focus | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Synthesis of compound libraries for high-throughput screening. | Discovery of novel bioactive molecules for various therapeutic areas. |
| Agrochemical Research | Exploration of herbicidal or pesticidal activity. | Development of new crop protection agents. |
| Synthetic Methodology | Development of stereoselective functionalization reactions. | Access to enantiomerically pure building blocks for asymmetric synthesis. |
| Green Chemistry | Application of catalytic and flow-chemistry techniques for synthesis and functionalization. | More sustainable and efficient manufacturing of fine chemicals. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-cyclopropylpropanamide, and how do reaction conditions influence yields?
- Methodology :
- Route 1 : React cyclopropylamine with 2-chloropropanoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor completion via TLC (hexane:ethyl acetate, 3:1). Yield optimization (~75–80%) requires slow addition of the acyl chloride at 0°C to minimize side reactions .
- Route 2 : Alternative coupling agents like HATU or EDCI can improve efficiency in polar aprotic solvents (e.g., DMF), but may require purification via column chromatography to remove urea byproducts .
Q. How should researchers purify and characterize this compound?
- Purification : Recrystallize from a hexane:ethyl acetate (4:1) mixture. For impurities with similar polarity, use silica gel chromatography (gradient elution: 10–30% ethyl acetate in hexane) .
- Characterization :
- NMR : Compare H and C NMR spectra with structurally related amides (e.g., shifts for cyclopropyl protons at δ 0.5–1.2 ppm and amide carbonyl at ~170 ppm) .
- HPLC : Use a C18 column (acetonitrile:water, 60:40) to assess purity (>98%) and detect trace chlorinated byproducts .
Q. What safety protocols are essential for handling this compound?
- Hazards : Potential skin/eye irritation (H313/H319) and harmful if inhaled (H333). Cyclopropyl groups may exhibit unexpected reactivity under acidic conditions .
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention if symptoms persist .
Advanced Research Questions
Q. How does the cyclopropyl ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The cyclopropyl group’s ring strain increases susceptibility to ring-opening reactions under acidic or oxidative conditions. For example, treatment with HSO may cleave the cyclopropane ring, forming a linear carbonyl derivative .
- Experimental Design : Use F NMR (if fluorinated analogs are synthesized) or GC-MS to track ring-opening products. Control humidity to avoid hydrolysis .
Q. What strategies resolve contradictions in spectral data for structural confirmation?
- Case Study : If observed NMR peaks deviate from predicted values (e.g., unexpected splitting in cyclopropyl protons), perform variable-temperature NMR to assess conformational dynamics. Cross-validate with IR (amide I band ~1650 cm) and high-resolution mass spectrometry .
- Data Interpretation : Compare with published spectra of N-cyclopropyl amides (e.g., cyclopropyl norfentanyl derivatives) to identify substituent effects .
Q. How can computational modeling predict the stability of this compound under varying pH conditions?
- Methods :
- Perform DFT calculations (B3LYP/6-31G*) to model hydrolysis pathways. The chloro group’s electron-withdrawing effect increases amide bond lability at pH > 10 .
- Validate with accelerated stability testing: Store samples at 40°C/75% RH and analyze degradation products via LC-MS .
Q. What experimental controls are critical when studying the compound’s biological activity?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
